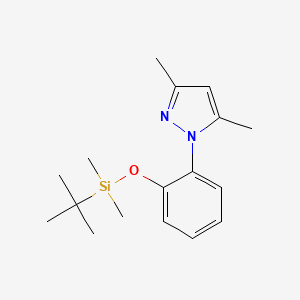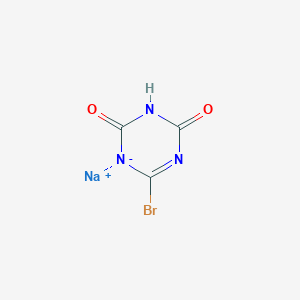
Bromoisocyanuric Acid Monosodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromoisocyanuric Acid Monosodium Salt is a chemical compound with the molecular formula C3HBrN3NaO3. It is commonly used as a brominating agent in organic synthesis due to its ability to introduce bromine atoms into various substrates. This compound is known for its stability and effectiveness in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Bromoisocyanuric Acid Monosodium Salt can be synthesized through the bromination of isocyanuric acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
- Dissolving isocyanuric acid in water.
- Adding sodium hydroxide to the solution to form the sodium salt of isocyanuric acid.
- Introducing bromine to the solution to achieve bromination.
The reaction is usually carried out at low temperatures to control the rate of bromination and to prevent the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:
- Continuous feeding of isocyanuric acid and sodium hydroxide into a reactor.
- Controlled addition of bromine to the reactor.
- Efficient cooling systems to maintain the desired reaction temperature.
- Filtration and purification steps to isolate the final product.
化学反应分析
Types of Reactions
Bromoisocyanuric Acid Monosodium Salt undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Substitution: It is commonly used in electrophilic substitution reactions to introduce bromine atoms into aromatic compounds.
Common Reagents and Conditions
Oxidation Reactions: Typically carried out in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Often performed in acidic or neutral conditions, with the compound acting as the brominating agent.
Major Products Formed
Brominated Aromatic Compounds: These are the primary products formed when this compound is used in substitution reactions with aromatic substrates.
Oxidized Products: Formed when the compound is used as an oxidizing agent.
科学研究应用
Bromoisocyanuric Acid Monosodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a brominating agent in organic synthesis to introduce bromine atoms into various molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of brominated flame retardants and other industrial chemicals.
作用机制
The mechanism by which Bromoisocyanuric Acid Monosodium Salt exerts its effects involves the release of bromine atoms. These bromine atoms can then participate in various chemical reactions, such as:
Electrophilic Substitution: Bromine atoms act as electrophiles, attacking electron-rich sites on aromatic compounds.
Oxidation: Bromine atoms can oxidize certain substrates, leading to the formation of oxidized products.
相似化合物的比较
Similar Compounds
Chlorine-based Isocyanurates: Such as Trichloroisocyanuric Acid and Dichloroisocyanuric Acid.
Other Brominating Agents: Such as N-Bromosuccinimide and Bromine.
Uniqueness
Bromoisocyanuric Acid Monosodium Salt is unique due to its stability and effectiveness as a brominating agent. Unlike some other brominating agents, it provides controlled bromination with minimal side reactions. Additionally, its sodium salt form enhances its solubility in water, making it easier to handle in various reactions.
属性
分子式 |
C3HBrN3NaO2 |
|---|---|
分子量 |
213.95 g/mol |
IUPAC 名称 |
sodium;6-bromo-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dione |
InChI |
InChI=1S/C3H2BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h(H2,5,6,7,8,9);/q;+1/p-1 |
InChI 键 |
SRUQAUMZABEGJF-UHFFFAOYSA-M |
规范 SMILES |
C1(=O)NC(=O)N=C([N-]1)Br.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


diphenylsilane](/img/structure/B12515617.png)
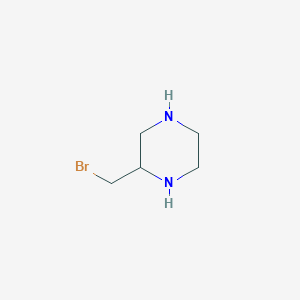
![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)
![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)
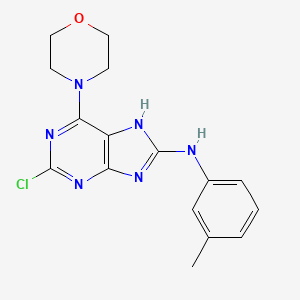
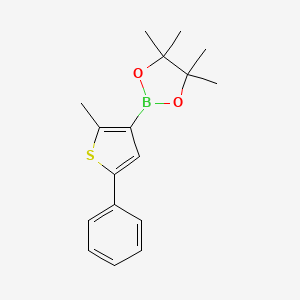
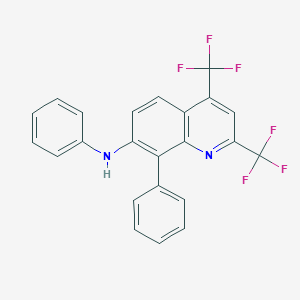
![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)
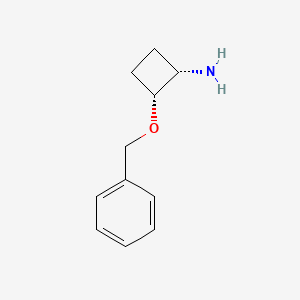


![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)
